molecular formula C16H12N6O3S B2534467 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034321-64-5

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2534467
CAS No.: 2034321-64-5
M. Wt: 368.37
InChI Key: AGNSNGLTVBKNCC-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex heterocyclic compound known for its potential applications in various fields including chemistry, biology, medicine, and industry. The structure of the compound consists of a pyridopyrimidine core, a benzo[c][1,2,5]thiadiazole moiety, and a carboxamide group, each contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions starting with commercially available precursors. One common method includes the formation of the pyridopyrimidine core through a cyclization reaction of a suitable dicarbonyl compound with a corresponding diamine. This intermediate then undergoes a coupling reaction with an appropriately substituted benzo[c][1,2,5]thiadiazole derivative under controlled conditions to form the final product. Conditions such as temperature, solvents, and catalysts must be meticulously controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to optimize reaction conditions and improve efficiency. Key considerations include maintaining consistent reaction temperatures, optimizing reagent concentrations, and employing advanced purification techniques such as recrystallization or column chromatography to achieve high-quality product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation at the benzo[c][1,2,5]thiadiazole moiety under the influence of strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : The pyridopyrimidine core can be selectively reduced using mild reducing agents to form dihydro derivatives.

Common Reagents and Conditions

Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions, while hydrazine or lithium aluminum hydride serve as reducing agents. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly employed, and reaction conditions vary from room temperature to elevated temperatures, depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include:

  • Oxidized derivatives with altered electronic properties.

  • Reduced dihydro derivatives with potential pharmacological activity.

  • Substituted analogs with diverse functional groups for further chemical exploration.

Scientific Research Applications

The compound finds applications in numerous scientific research areas due to its versatile reactivity and biological activity:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : The compound exhibits bioactivity against certain enzymes and receptors, making it a candidate for drug development.

  • Medicine: : Preliminary studies suggest potential therapeutic applications in treating cancer, infectious diseases, and inflammation.

  • Industry: : It can be used in the development of advanced materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism by which N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects is primarily through interaction with specific molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to active sites and modulate the activity of these biological molecules. This interaction can lead to the inhibition of enzymatic activity or the activation of receptor signaling pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-6-carboxamide: : Similar structure with different substitution pattern.

  • N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: : Variation in the alkyl chain length.

  • 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl benzo[c][1,2,5]thiadiazole-5-sulfonamide: : Substitution of the carboxamide group with a sulfonamide group.

Uniqueness

The unique combination of the pyridopyrimidine core and the benzo[c][1,2,5]thiadiazole moiety in N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide imparts distinct electronic and steric properties, making it particularly effective in certain chemical reactions and biological interactions.

There you have it! Quite the molecular marvel, isn’t it?

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O3S/c23-14(9-3-4-11-12(8-9)21-26-20-11)18-6-7-22-15(24)10-2-1-5-17-13(10)19-16(22)25/h1-5,8H,6-7H2,(H,18,23)(H,17,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNSNGLTVBKNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC4=NSN=C4C=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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